REACTION_CXSMILES
|
[CH3:1][C:2]1[NH:3][CH:4]=[C:5]([CH3:7])[N:6]=1.F[C:9]1[CH:14]=[CH:13][C:12]([N+:15]([O-:17])=[O:16])=[CH:11][C:10]=1[F:18].C(=O)(O)[O-].[Na+].O>CS(C)=O>[F:18][C:10]1[CH:11]=[C:12]([N+:15]([O-:17])=[O:16])[CH:13]=[CH:14][C:9]=1[N:3]1[CH:4]=[C:5]([CH3:7])[N:6]=[C:2]1[CH3:1] |f:2.3|
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Name
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( 1 )
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
CC=1NC=C(N1)C
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Name
|
|
Quantity
|
8.27 g
|
Type
|
reactant
|
Smiles
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FC1=C(C=C(C=C1)[N+](=O)[O-])F
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Name
|
|
Quantity
|
4.37 g
|
Type
|
reactant
|
Smiles
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C([O-])(O)=O.[Na+]
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Name
|
|
Quantity
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100 mL
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Type
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solvent
|
Smiles
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CS(=O)C
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Name
|
|
Quantity
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800 mL
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Type
|
reactant
|
Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
|
80 °C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
to cool to rt
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Type
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EXTRACTION
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Details
|
The aqueous mixture was extracted with EtOAc (3×200 mL)
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Type
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WASH
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Details
|
The combined organic extracts were sequentially washed with water (500 mL) and brine solution (100 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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The organic layer was dried over sodium sulfate
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Type
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FILTRATION
|
Details
|
filtered
|
Type
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CONCENTRATION
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Details
|
concentrated in vacuo
|
Type
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DISSOLUTION
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Details
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The dark residue was dissolved in ethyl acetate (200 mL)
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Type
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ADDITION
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Details
|
Hexane (50 mL) was added to the solution
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Type
|
FILTRATION
|
Details
|
The resulting solid was collected by vacuum filtration
|
Type
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CUSTOM
|
Details
|
The solid was dried under high vacuum
|
Reaction Time |
72 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=CC(=C1)[N+](=O)[O-])N1C(=NC(=C1)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 27.8 mmol | |
AMOUNT: MASS | 6.68 g | |
YIELD: PERCENTYIELD | 54% | |
YIELD: CALCULATEDPERCENTYIELD | 53.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |